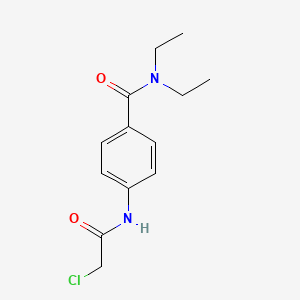

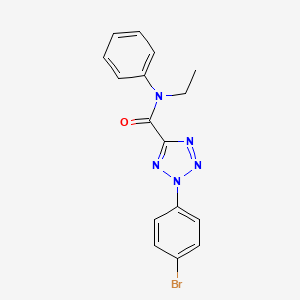

4-(2-chloroacetamido)-N,N-diethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-chloroacetamido)benzoic acid” is a chemical compound with the molecular formula C9H8ClNO3 . It has a molecular weight of 213.62 g/mol . The IUPAC name for this compound is 4-[(2-chloroacetyl)amino]benzoic acid .

Synthesis Analysis

The synthesis of “4-(2-chloroacetamido)benzoic acid” has been reported . It is used as a key intermediate in the synthesis of a series of Matijing-Su (MTS, N-(N-benzoyl-L-phenylalanyl)-O-acetyl-L-phenylalanol) derivatives .

Molecular Structure Analysis

The InChI string for “4-(2-chloroacetamido)benzoic acid” is InChI=1S/C9H8ClNO3/c10-5-8(12)11-7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) . The canonical SMILES string is C1=CC(=CC=C1C(=O)O)NC(=O)CCl .

Chemical Reactions Analysis

The compound “4-(2-chloroacetamido)benzoic acid” can undergo various reactions. For instance, it can be synthesized starting from benzocaine and undergoes heterocyclization in the presence of ammonium thiocyanate in refluxing ethanol to afford ethyl-4-(4-oxothiazolidin-2-ylideneamino)benzoate, via intramolecular cyclization and the Dimroth-like rearrangements .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-chloroacetamido)benzoic acid” include a density of 1.5±0.1 g/cm3, a boiling point of 468.8±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . The compound has an enthalpy of vaporization of 77.0±3.0 kJ/mol and a flash point of 237.3±24.6 °C . It has a topological polar surface area of 66.4 Ų .

Scientific Research Applications

Insect Repellent and Vector Control

4-(2-chloroacetamido)-N,N-diethylbenzamide and its analogs have been studied for their potential as insect repellents. In research conducted by Garud et al. (2011), a series of substituted aromatic amides, including compounds similar to this compound, were synthesized and evaluated for repellent activity against Aedes aegypti mosquitoes. These compounds were compared with known insect repellents like N,N-diethyl toluamide (DEET) and demonstrated significant repellent responses in laboratory studies (Garud et al., 2011).

Anti-Inflammatory Properties

Research by Radwan et al. (2009) explored the conversion of 5-aminobenzo[b]thiophene-2-carboxylic acid to 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid, followed by treatment with different amines. This study found that the resulting compounds, closely related to this compound, possessed potent anti-inflammatory activity (Radwan et al., 2009).

Toxicity and Safety Studies

To assess the safety of synthesized aromatic amides analogous to this compound, Garud et al. (2011) conducted acute toxicity studies. They evaluated the toxicity profile of these compounds in comparison with N,N-diethyl-2-phenylacetamide and other registered insect repellents, providing insights into their dermal and oral toxicity as well as hematological and biochemical impacts (Garud et al., 2011).

Molecular Docking and Antioxidant Activity

A study by Hossan (2020) involved the synthesis of 5-arylazo-2-chloroacetamido-4-methylthiazole derivatives and their evaluation through molecular docking to estimate their antioxidant efficacy. This research highlights the potential of this compound related compounds in antioxidant applications, supported by in vitro studies and quantum chemical calculations (Hossan, 2020).

Antibacterial Potential

Yele et al. (2021) synthesized a new class of compounds including 2-aryloxy-N-phenylacetamide derivatives, closely related to this compound. These compounds were evaluated for their antibacterial activity, revealing their potential as antibacterial agents through in silico molecular docking and bactericidal activity studies (Yele et al., 2021).

Mechanism of Action

Target of action

Compounds similar to “4-(2-chloroacetamido)-N,N-diethylbenzamide” often target specific proteins or enzymes in the body. For example, many drugs target sodium ion channels on nerve membranes .

Mode of action

Once the compound binds to its target, it can affect the target’s function. For instance, some compounds can affect the membrane potential by reducing sodium ion passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .

Biochemical pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, blocking sodium ion channels can disrupt the transmission of nerve impulses, affecting the nervous system’s function .

Result of action

The overall effect of the compound would depend on its specific mode of action and the biochemical pathways it affects. For example, if it blocks nerve impulses, it could potentially have anesthetic effects .

properties

IUPAC Name |

4-[(2-chloroacetyl)amino]-N,N-diethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-3-16(4-2)13(18)10-5-7-11(8-6-10)15-12(17)9-14/h5-8H,3-4,9H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPSXTYXYLPVJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2578621.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2578624.png)

![2-[(4-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2578629.png)

![3-((4-bromophenyl)sulfonyl)-N-(3-(methylthio)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2578631.png)

![1-[4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2578643.png)